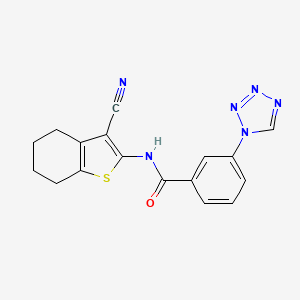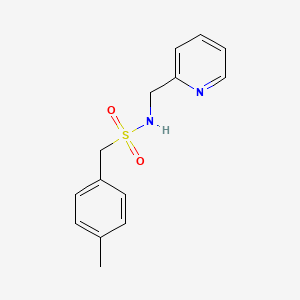![molecular formula C17H19N3O2 B4426833 2-[(4-methoxyphenyl)amino]-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4426833.png)
2-[(4-methoxyphenyl)amino]-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone
Vue d'ensemble
Description
Synthesis Analysis
Quinazolinone derivatives, including those with methoxyphenyl substituents, are synthesized through various routes, often starting from anthranilic acid or its derivatives. The synthesis involves cyclization reactions, often catalyzed by acids or bases, and followed by substitutions to introduce specific functional groups. Spectral characterization techniques like FTIR, NMR, and UV spectroscopy confirm the structure (Sarkar et al., 2021).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized using spectral techniques and computational methods. Density functional theory (DFT) calculations, including the analysis of HOMO and LUMO, vibrational properties, and charge distribution, provide detailed insights into the molecular structure (Sarkar et al., 2021).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including cyclocondensation with aldehydes, lithiation, and reactions with electrophiles to yield substituted derivatives. These reactions are crucial for modifying the compound's properties for specific biological activities (Cheng et al., 2013).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are influenced by the compound's molecular structure and substituents. For example, different polymorphs of quinazolinone derivatives exhibit distinct solid-state fluorescence and molecular packing in the crystal lattice (Anthony, 2012).
Chemical Properties Analysis
The chemical properties of quinazolinones, such as reactivity, stability, and electronic properties, are explored through computational chemistry methods and chemical reactions. The presence of functional groups like methoxyphenyl influences the compound's reactivity and interaction with biological targets (Sarkar et al., 2021).
Propriétés
IUPAC Name |
2-(4-methoxyanilino)-4,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-10-8-14-16(15(21)9-10)11(2)18-17(20-14)19-12-4-6-13(22-3)7-5-12/h4-7,10H,8-9H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKOMUMCZSWTIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC(=C2C(=O)C1)C)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(acetylamino)phenyl]-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4426752.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4426763.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B4426771.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]-2-methylpropan-2-amine hydrochloride](/img/structure/B4426781.png)
![1-[4-(acetylamino)phenyl]-N-(1-ethylpropyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4426803.png)
![4-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)morpholine](/img/structure/B4426806.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4426807.png)

![(2-bromo-6-methoxy-4-{[(2-morpholin-4-ylethyl)amino]methyl}phenoxy)acetonitrile dihydrochloride](/img/structure/B4426814.png)

![3-(2-methoxyethyl)-5-methyl-3H-pyrrolo[2',3':4,5]pyrimido[1,6-a]benzimidazol-1-yl acetate](/img/structure/B4426841.png)
![8-(2-ethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4426848.png)
![N-(2-chlorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea](/img/structure/B4426866.png)